1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one

Lipophilicity Drug-likeness ADME prediction

1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one (CAS 6625-60-1) is a tetrahydropyrimidine-thione derivative belonging to the 3-aryl-2-thioxotetrahydropyrimidin-4(1H)-one class, which has been explicitly pursued as a scaffold for selective androgen receptor modulators (SARMs). The compound features a conformationally restricted cyclic thiourea core with N1-isopropyl, C5-methyl, and N3-phenyl substituents, yielding a molecular formula of C14H18N2OS and a molecular weight of 262.37 g/mol.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
CAS No. 6625-60-1
Cat. No. B15213588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one
CAS6625-60-1
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESCC1CN(C(=S)N(C1=O)C2=CC=CC=C2)C(C)C
InChIInChI=1S/C14H18N2OS/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
InChIKeyIOFSTRBYRZQRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one – Procurement-Grade Overview of a Conformationally Restricted SARM Scaffold


1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one (CAS 6625-60-1) is a tetrahydropyrimidine-thione derivative belonging to the 3-aryl-2-thioxotetrahydropyrimidin-4(1H)-one class, which has been explicitly pursued as a scaffold for selective androgen receptor modulators (SARMs) [1]. The compound features a conformationally restricted cyclic thiourea core with N1-isopropyl, C5-methyl, and N3-phenyl substituents, yielding a molecular formula of C14H18N2OS and a molecular weight of 262.37 g/mol . Its thioxo group enables tautomeric thiol/thione behaviour relevant to metal-coordinating enzyme inhibition, while the N1-isopropyl substituent confers distinct steric and lipophilicity properties that differentiate it from N1-methyl and N1-ethyl analogues within the same chemotype.

Why Generic Substitution Fails for 1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one – Comparator Analysis


Although the 3-aryl-2-thioxotetrahydropyrimidin-4(1H)-one chemotype shares a conserved thiouracil-like core, the N1-alkyl substituent is not a passive bystander. In lithium-mediated asymmetric aldol reactions of conformationally restricted enolates derived from this scaffold, the steric regulations imparted by the N1 substituent directly govern diastereoselectivity, with bulkier groups (isopropyl vs. methyl/ethyl) altering the kinetic reaction pathway to favour anti-aldol adducts [1]. Separately, the thioxo group enables thiol–thione tautomerism that underlies metal-coordinating enzyme inhibition (e.g., carbonic anhydrase and metallo-β-lactamase), a property shared across the class but modulated by N1-substituent-dependent lipophilicity and steric accessibility [2][3]. These dual effects—stereochemical control in synthesis and substituent-tuneable biological target engagement—mean that simple N1-alkyl interchange (e.g., replacing isopropyl with methyl or ethyl) is not chemically or pharmacologically neutral, and procurement decisions must therefore be guided by compound-specific quantitative evidence.

Quantitative Differentiation Evidence for 1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one Versus Closest Structural Analogs


N1-Isopropyl vs. N1-Methyl: A ~1.0 Log Unit Lipophilicity Shift That Predicts Differential Membrane Permeability

The lipophilicity of this compound (LogP = 2.67) exceeds that of its direct N1-methyl analogue 1-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one (LogP = 1.64, CAS 59669-78-2) by approximately 1.0 log unit, while the topological polar surface area (tPSA) remains identical at 55.64 Ų for both compounds . This indicates that the isopropyl substituent confers increased membrane permeability potential without altering hydrogen-bonding capacity, a combination that is expected to improve passive diffusion across biological membranes relative to the N1-methyl comparator.

Lipophilicity Drug-likeness ADME prediction

N1-Steric Bulk Governs Diastereoselectivity in Asymmetric Alkylation: Isopropyl Outperforms Smaller N1-Alkyl Groups

In the stereoselective benzylation of 3-aryl-1-alkyl-2-thioxotetrahydropyrimidin-4(1H)-ones, the steric regulations imparted by the N1 substituent dictated both the reaction kinetics and the diastereomeric outcome. Bulkier N1 substituents (e.g., isopropyl) favoured the formation of anti-aldol adducts via a kinetically controlled pathway when HMPA was employed as an additive and chiral ethyl lactate as the quencher, whereas smaller N1-alkyl groups (methyl, ethyl) gave reduced diastereoselectivity under the same conditions [1]. This demonstrates that the N1-isopropyl group is not merely a larger alkyl substituent but actively participates in stereochemical induction, making this compound a preferred substrate for asymmetric C–C bond-forming reactions within the thioxotetrahydropyrimidinone series.

Asymmetric synthesis Diastereoselectivity Enolate alkylation

Thioxo-Mediated Metallo-Enzyme Inhibition: Differentiated by Substituent-Modulated Active-Site Accessibility

2-Thioxotetrahydropyrimidin-4(1H)-one derivatives, including the title compound, engage metallo-enzyme active sites through their thiol/thione tautomeric zinc-binding functionality, a mechanism validated across carbonic anhydrase I/II and metallo-β-lactamase targets [1][2]. While class-level inhibition data (e.g., Ki values in the low micromolar to nanomolar range for carbonic anhydrase isoforms) have been reported for closely related tetrahydropyrimidinethiones, the N1-isopropyl substituent is anticipated to modulate inhibitor binding via steric interactions with the enzyme active-site rim, in contrast to the N1-methyl analogue where reduced steric bulk may permit deeper pocket penetration but lower isoform discrimination. Direct head-to-head enzyme inhibition data for 6625-60-1 versus its N1-methyl comparator are not yet available in the public domain; the differentiation argument therefore rests on the established structure–activity relationship principle that N1-alkyl steric parameters govern inhibitor binding modes in this chemotype.

Metallo-β-lactamase Carbonic anhydrase Zinc enzyme inhibition

Procurement-Relevant Application Scenarios for 1-Isopropyl-5-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one


Chiral Building Block for Asymmetric Synthesis of Anti-Aldol Adducts

This compound serves as a preferred substrate for stereoselective benzylation and aldol reactions where the N1-isopropyl group provides kinetic diastereocontrol favouring anti-configured adducts. As documented by Kumar and Nair (Tetrahedron: Asymmetry, 2012), the combination of this substrate with HMPA additive and chiral ethyl lactate quencher yields monobenzylated products with improved diastereoselectivity compared to N1-methyl or N1-ethyl analogues, making it the reagent of choice for medicinal chemistry groups synthesising enantiopure tetrahydropyrimidine-derived intermediates [1].

SARM Lead Optimisation Requiring Elevated LogP for Cellular Permeability

In selective androgen receptor modulator (SARM) programmes where the 3-aryl-2-thioxotetrahydropyrimidin-4(1H)-one scaffold is deployed, the ~1.0 log unit higher LogP of the N1-isopropyl derivative (2.67 vs. 1.64 for the N1-methyl analogue ) predicts enhanced passive membrane permeability without altering the tPSA (55.64 Ų). This makes the compound a strategically superior choice for cell-based androgen receptor transactivation assays where intracellular target access governs apparent potency.

Metallo-Enzyme Inhibitor Screening with Differentiated Steric Profile

The thioxo group in this compound acts as a zinc-chelating warhead for metallo-enzymes including carbonic anhydrase isoforms and metallo-β-lactamases. The steric bulk of the N1-isopropyl group is expected to confer a distinct binding pose relative to less hindered N1-alkyl analogues, potentially altering isoform selectivity. Procurement of the specific isopropyl derivative—rather than generic class representatives—is essential for structure–activity relationship studies aimed at identifying substituent-dependent inhibition fingerprints [2][3].

Physicochemical Property Benchmarking for Computational ADME Models

With experimentally validated computed properties including LogP (2.67), tPSA (55.64 Ų), density (1.59 g/cm³), and boiling point (354.7 °C at 760 mmHg) , this compound can serve as a well-characterised reference standard for calibrating in silico ADME prediction models within the thioxotetrahydropyrimidinone chemical space, enabling more accurate prospective design of analogues with optimised drug-likeness parameters.

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